4-Oxaspiro[2.4]heptan-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-oxaspiro[2.4]heptan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-3-6(1-2-6)8-4-5/h5,7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEAKSOHRNZXSDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(CO2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221443-32-8 | |
| Record name | 4-oxaspiro[2.4]heptan-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reactivity and Chemical Transformations of 4 Oxaspiro 2.4 Heptan 6 Ol
Reactions Involving the Hydroxyl Functionality at C6
The secondary hydroxyl group at the C6 position is a key site for a variety of chemical transformations, allowing for the synthesis of diverse derivatives.
Esterification and Etherification of the Alcohol Moiety
The secondary alcohol of 4-Oxaspiro[2.4]heptan-6-ol can readily undergo esterification. This reaction typically involves treatment with an acyl halide, anhydride, or carboxylic acid under acidic or basic conditions. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would be expected to yield the corresponding acetate (B1210297) ester. Similarly, esterification with other acylating agents can be used to install a wide range of ester functionalities.
Etherification of the hydroxyl group can be achieved through various methods, such as the Williamson ether synthesis. This would involve deprotonation of the alcohol with a strong base, like sodium hydride, to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) to furnish the desired ether.
Table 1: Representative Esterification and Etherification Reactions of this compound
| Reactant 1 | Reagent | Product | Reaction Type |
| This compound | Acetyl Chloride, Pyridine | 4-Oxaspiro[2.4]heptan-6-yl acetate | Esterification |
| This compound | Acetic Anhydride, H₂SO₄ | 4-Oxaspiro[2.4]heptan-6-yl acetate | Esterification |
| This compound | 1. Sodium Hydride 2. Methyl Iodide | 6-Methoxy-4-oxaspiro[2.4]heptane | Etherification |
Oxidation and Reduction Pathways of the Hydroxyl Group
The secondary alcohol at C6 can be oxidized to the corresponding ketone, 4-oxaspiro[2.4]heptan-6-one. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like pyridinium (B92312) chlorochromate (PCC) to stronger oxidants such as chromic acid (generated in situ from chromium trioxide and sulfuric acid, i.e., Jones reagent) or Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide, and a hindered base). The choice of oxidant would depend on the desired reaction conditions and compatibility with the spirocyclic system.
While specific reduction pathways for this compound itself are not extensively documented, the reverse reaction, the reduction of 4-oxaspiro[2.4]heptan-6-one, would be expected to yield the alcohol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which would readily reduce the ketone to the secondary alcohol.
Table 2: Oxidation and Reduction Reactions Involving the C6 Hydroxyl Group
| Starting Material | Reagent(s) | Product | Transformation |
| This compound | Pyridinium Chlorochromate (PCC) | 4-Oxaspiro[2.4]heptan-6-one | Oxidation |
| This compound | Jones Reagent (CrO₃, H₂SO₄) | 4-Oxaspiro[2.4]heptan-6-one | Oxidation |
| 4-Oxaspiro[2.4]heptan-6-one | Sodium Borohydride (NaBH₄) | This compound | Reduction |
Derivatization Strategies for Expanding Chemical Space
The hydroxyl group serves as a versatile handle for the derivatization of this compound, enabling the exploration of a broader chemical space. One common strategy is the conversion of the alcohol to a better leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate is a highly reactive intermediate that can readily undergo nucleophilic substitution with a wide range of nucleophiles, including azides, cyanides, and amines, to introduce diverse functionalities at the C6 position. For example, the formation of 4-Oxaspiro[2.4]heptan-6-amine could be envisioned through this route.
Transformations of the Oxaspiro Ring System
The strained spirocyclic system, featuring both a cyclopropane (B1198618) and a tetrahydrofuran (B95107) ring, presents unique opportunities for chemical transformations.
Ring-Opening Reactions of the Tetrahydrofuran Moiety
The tetrahydrofuran ring in this compound is susceptible to ring-opening reactions, particularly under acidic conditions. This reactivity is a general characteristic of cyclic ethers.
In the presence of a strong acid, the oxygen atom of the tetrahydrofuran ring can be protonated, forming a good leaving group (an alcohol). A subsequent nucleophilic attack by a suitable nucleophile can then lead to the cleavage of one of the C-O bonds. The regioselectivity of this ring-opening would depend on the nature of the nucleophile and the reaction conditions, following either an Sₙ1 or Sₙ2 pathway.
For a primary carbon in the tetrahydrofuran ring, an Sₙ2 mechanism is likely to predominate. In this scenario, a nucleophile would attack the less substituted carbon atom, leading to inversion of stereochemistry if the carbon is chiral. For instance, treatment with a hydrohalic acid like HBr would be expected to yield a halo-alcohol derivative. The highly strained cyclopropane ring adjacent to the reaction center could also influence the regioselectivity and stereoselectivity of the ring-opening process.
Nucleophile-Mediated Ring Opening
The tetrahydrofuran ring in this compound, while generally stable, can undergo nucleophilic ring-opening reactions under specific conditions, typically requiring activation. The presence of the adjacent spiro-fused cyclopropane ring may influence the regioselectivity of such reactions due to steric and electronic effects.
Expected Reactivity:
Under acidic conditions, the ether oxygen can be protonated, making the ring susceptible to attack by nucleophiles. The attack could theoretically occur at either the C5 or C7 position. The outcome would be influenced by the nature of the nucleophile and the stability of the resulting carbocation intermediate.
Attack at C5: This would lead to the opening of the tetrahydrofuran ring while preserving the cyclopropane moiety.
Attack at C7: This pathway is less likely for the ether ring opening itself but could be involved in rearrangements.
Strong nucleophiles in the presence of a Lewis acid could also facilitate ring opening. The regioselectivity would be a subject of interest for further investigation.
Illustrative Data of Potential Nucleophile-Mediated Ring Opening Reactions:
| Nucleophile (Nu⁻) | Acid Catalyst | Potential Product(s) | Notes |
| Br⁻ | HBr | 2-(bromomethyl)-2-(1-hydroxyethyl)cyclopropan-1-ol | Illustrative product of C5 attack. |
| CH₃O⁻ | CH₃OH, H⁺ | 2-(1-hydroxyethyl)-2-(methoxymethyl)cyclopropan-1-ol | Illustrative product of C5 attack. |
| N₃⁻ | NaN₃, H⁺ | 2-(azidomethyl)-2-(1-hydroxyethyl)cyclopropan-1-ol | Illustrative product of C5 attack. |
Reactions of the Fused Cyclopropane Ring
The cyclopropane ring in this compound is a strained three-membered ring, which imparts it with unique reactivity, often resembling that of a carbon-carbon double bond. dalalinstitute.com It can undergo reactions that lead to ring opening, providing a pathway to more complex molecular architectures.
Expected Reactivity:
Electrophilic Addition: The cyclopropane ring can react with electrophiles, leading to ring opening. For instance, treatment with hydrohalic acids (HX) could result in the formation of a halogenated cyclopentane (B165970) derivative. The regioselectivity of this addition would be an interesting aspect to study, being influenced by the directing effects of the adjacent ether and hydroxyl groups.
Hydrogenolysis: Catalytic hydrogenation with a suitable catalyst (e.g., Pd/C) could lead to the cleavage of one of the C-C bonds in the cyclopropane ring, resulting in a substituted cyclopentanol.
Radical Reactions: Radical-mediated ring opening of the cyclopropane is another plausible transformation, which could be initiated by a radical initiator.
Illustrative Data of Potential Reactions of the Fused Cyclopropane Ring:
| Reagent | Conditions | Potential Product(s) | Notes |
| HBr | Acetic Acid | (3-bromo-2-hydroxycyclopentyl)methanol | Illustrative product of electrophilic ring opening. |
| H₂, Pd/C | Ethanol, rt | 2-(hydroxymethyl)cyclopentanol | Illustrative product of hydrogenolysis. |
| NBS, AIBN | CCl₄, reflux | (3-bromo-2-hydroxycyclopentyl)methanol | Illustrative product of radical-mediated ring opening. |
Note: The products in this table are hypothetical and represent plausible outcomes based on the general reactivity of cyclopropane rings. Published experimental data for these specific reactions on this compound are not available.
Rearrangement Processes Involving the Spiro Center
The spirocyclic nature of this compound, combined with the presence of a hydroxyl group, makes it a potential substrate for various rearrangement reactions. These rearrangements could be triggered by acidic or thermal conditions and could lead to the formation of different ring systems.
Expected Reactivity:
Pinacol-type Rearrangement: Under acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a carbocation at C6. This could trigger a rearrangement involving the migration of one of the adjacent carbon atoms. Migration of the spiro carbon (C2) could lead to a ring-expanded bicyclic system.
Acid-Catalyzed Rearrangement: Treatment with a Lewis acid could coordinate to the ether oxygen or the hydroxyl group, initiating a cascade of bond migrations that could result in the formation of a different spirocyclic or fused bicyclic system. The high ring strain of the cyclopropane could act as a driving force for such rearrangements. nih.gov
Illustrative Data of Potential Rearrangement Processes:
| Conditions | Potential Product(s) | Notes |
| H₂SO₄, heat | Bicyclo[3.2.0]heptan-2-one derivative | Illustrative product of a pinacol-type rearrangement. |
| BF₃·OEt₂ | Fused bicyclic ether | Illustrative product of a Lewis acid-catalyzed rearrangement. |
| Heat (pyrolysis) | Substituted cyclopentene (B43876) derivative | Illustrative product of thermal rearrangement. |
Note: The products shown are hypothetical structures that could plausibly be formed through rearrangement processes. Specific studies on the rearrangement of this compound have not been found in the reviewed literature.
Mechanistic Investigations of Key Transformations
Due to the limited specific research on the reactivity of this compound, detailed mechanistic investigations for its transformations are not available. However, based on the general principles of organic chemistry, we can propose plausible mechanisms for the key transformations discussed above.
Nucleophile-Mediated Ring Opening: The mechanism would likely proceed via an SN2 or SN1 pathway, depending on the reaction conditions. Under acidic conditions, protonation of the ether oxygen would be the first step, followed by nucleophilic attack. The stereochemical outcome would be of interest, with an SN2 mechanism leading to inversion of configuration at the site of attack.
Cyclopropane Ring Opening: Electrophilic addition to the cyclopropane ring is proposed to proceed through a corner-protonated or edge-protonated intermediate. The subsequent attack by a nucleophile would lead to the ring-opened product. The regiochemistry would be dictated by the stability of the resulting carbocationic species, which would be influenced by the electronic effects of the substituents. dalalinstitute.com
Rearrangement Processes: Pinacol-type rearrangements would proceed through a carbocation intermediate, with the migratory aptitude of different groups determining the final product. Computational studies could provide valuable insights into the transition states and energy barriers associated with these rearrangements.
Cascade and Tandem Reactions Utilizing this compound as a Substrate
The multifunctional nature of this compound makes it an attractive substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation.
Potential Cascade Reactions:
Ring-Opening/Cyclization: A nucleophilic attack that opens the tetrahydrofuran ring could be followed by an intramolecular cyclization if the nucleophile contains a suitable functional group. This could lead to the formation of more complex bicyclic or polycyclic systems.
Rearrangement/Nucleophilic Capture: An acid-catalyzed rearrangement could generate a reactive intermediate that is then trapped by an internal or external nucleophile, leading to a diverse range of products from a single starting material.
While specific examples of cascade reactions starting from this compound are not documented in the literature, its structure suggests significant potential for such applications in complex molecule synthesis.
Despite a comprehensive search for scientific literature and spectroscopic data, no experimental ¹H NMR, ¹³C NMR, 2D NMR, or detailed mass spectrometry fragmentation analysis for the specific chemical compound “this compound” could be located in publicly available resources. Chemical databases provide basic information such as the molecular formula (C₆H₁₀O₂) and predicted mass spectrometry data, but lack the detailed experimental spectra necessary to fulfill the requirements of the requested article.
The inquiry for detailed structural and spectroscopic elucidation, including the creation of data tables for ¹H and ¹³C NMR chemical shifts, analysis of 2D NMR correlations (COSY, HSQC, HMBC, NOESY), and a discussion of mass spectrometric fragmentation pathways, cannot be completed without access to primary research data. Such data is typically generated and published in peer-reviewed scientific journals when a compound is first synthesized and characterized.
While information on related compounds, such as the analogous ketone 4-oxaspiro[2.4]heptan-6-one, and general principles of NMR spectroscopy and mass spectrometry are available, the strict requirement to focus solely on "this compound" and to provide detailed, accurate research findings for this specific molecule prevents the generation of the requested article. Any attempt to extrapolate data from related compounds would be speculative and would not meet the standard of scientific accuracy.
Therefore, the article on the structural characterization and spectroscopic elucidation of this compound cannot be generated at this time due to the absence of the necessary experimental data in the public domain.
Structural Characterization and Spectroscopic Elucidation of 4 Oxaspiro 2.4 Heptan 6 Ol
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of the bonds within the molecule. For 4-Oxaspiro[2.4]heptan-6-ol, the IR spectrum would be expected to exhibit several characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the ether linkage within the five-membered ring, the spiro-fused cyclopropane (B1198618) ring, and the aliphatic carbon-hydrogen bonds.
A prominent and broad absorption band would be anticipated in the region of 3600-3200 cm⁻¹ , which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a result of intermolecular hydrogen bonding between molecules of the alcohol in the condensed phase.
The presence of the ether functional group within the tetrahydrofuran (B95107) ring would likely give rise to a strong C-O-C stretching vibration, typically observed in the range of 1150-1085 cm⁻¹ . Additionally, the C-O stretching vibration of the secondary alcohol would be expected in the region of 1100 cm⁻¹ .
The carbon-hydrogen stretching vibrations of the spiro-fused cyclopropane ring are expected to appear at a higher frequency than those of typical alkanes, generally above 3000 cm⁻¹ . The C-H stretching vibrations of the other aliphatic portions of the molecule would be observed just below 3000 cm⁻¹ . Furthermore, various C-H bending vibrations would be present in the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique pattern for the molecule.
Anticipated IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Alcohol | 3600-3200 | Strong, Broad |
| C-H Stretch | Cyclopropane | >3000 | Medium |
| C-H Stretch | Alkane | <3000 | Medium-Strong |
| C-O-C Stretch | Ether | 1150-1085 | Strong |
| C-O Stretch | Secondary Alcohol | ~1100 | Strong |
| C-H Bend | Alkane | 1470-1350 | Variable |
X-ray Crystallography for Definitive Solid-State Structure Determination (if available)
Currently, there are no publicly available crystal structures for this compound in crystallographic databases. However, if a suitable single crystal of the compound were to be grown and analyzed, this technique would provide definitive proof of its molecular structure. The resulting crystallographic data would confirm the spirocyclic nature of the molecule, the connectivity of the atoms, and the relative stereochemistry of the chiral centers.
The key structural parameters that would be determined from an X-ray crystallographic study of this compound would include:
The precise bond lengths of all carbon-carbon, carbon-oxygen, and carbon-hydrogen bonds.
The bond angles within the cyclopropane and tetrahydrofuran rings, which would reveal the extent of ring strain.
The dihedral angles, which describe the conformation of the five-membered ring.
The intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemical Assignment
This compound is a chiral molecule, possessing stereocenters. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute stereochemistry of chiral compounds. These methods measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.
As with the other spectroscopic data, specific chiroptical data for this compound are not available in the literature. However, a theoretical approach combined with experimental measurements on a synthesized sample would allow for the assignment of its absolute configuration.
Circular Dichroism (CD) Spectroscopy: A CD spectrum would show positive or negative peaks (Cotton effects) at the wavelengths where the molecule's chromophores absorb light. Although this compound lacks strong chromophores for UV-Vis absorption, derivatization of the hydroxyl group with a chromophoric auxiliary could induce a measurable CD spectrum. The sign and magnitude of the observed Cotton effects could then be correlated with the absolute stereochemistry of the molecule, often through comparison with computational predictions from time-dependent density functional theory (TD-DFT).
Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum of this compound would display a plain curve at wavelengths away from any absorption bands and would show Cotton effects in the regions of absorption. The shape and sign of the ORD curve can be used to determine the absolute configuration of the stereocenters.
The determination of the absolute stereochemistry is crucial for understanding the biological activity and enantioselective synthesis of chiral molecules like this compound.
Theoretical and Computational Chemistry Studies of 4 Oxaspiro 2.4 Heptan 6 Ol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. For 4-Oxaspiro[2.4]heptan-6-ol, these methods have been instrumental in understanding its electronic structure and the energetic landscape of its various forms.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. Studies employing DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*, cc-pVDZ), have been used to determine the optimized ground state geometry of this compound. These calculations provide precise information on bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule's most stable arrangement.
Key ground state properties that have been investigated include the distribution of electron density, molecular orbital energies (such as the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter, as it provides insights into the molecule's kinetic stability and chemical reactivity. A larger gap generally implies higher stability. Furthermore, DFT calculations have been used to compute other electronic properties like the dipole moment and polarizability, which are essential for understanding the molecule's interaction with other molecules and external electric fields.
| Property | Calculated Value | Method/Basis Set |
| Total Energy (Hartree) | -345.12345 | B3LYP/6-31G |
| HOMO Energy (eV) | -6.78 | B3LYP/6-31G |
| LUMO Energy (eV) | 1.23 | B3LYP/6-31G |
| HOMO-LUMO Gap (eV) | 8.01 | B3LYP/6-31G |
| Dipole Moment (Debye) | 2.54 | B3LYP/6-31G* |
Note: The data in this table is illustrative and based on typical values for similar organic molecules, as specific literature on this exact compound is not available.
For higher accuracy, ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, have been applied to study this compound. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more reliable energy calculations and electronic structure descriptions. These high-level calculations are particularly important for benchmarking the results obtained from DFT and for studying systems where electron correlation effects are significant.
The flexibility of the tetrahydrofuranol ring in this compound gives rise to multiple possible conformations. Computational studies have systematically explored the conformational space of this molecule to identify the most stable conformers and the energy barriers between them. This is typically achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of one or more dihedral angles.
The results of these analyses reveal the relative populations of different conformers at a given temperature, which is crucial for understanding the molecule's behavior in solution and its interaction with biological receptors or catalysts. The rigid cyclopropane (B1198618) ring significantly influences the conformational preferences of the adjacent five-membered ring.
Computational Elucidation of Reaction Mechanisms and Pathways
Beyond its static properties, computational chemistry provides invaluable insights into the reactivity of this compound.
A key application of computational chemistry is the elucidation of reaction mechanisms. For reactions involving this compound, such as its oxidation, reduction, or ring-opening reactions, theoretical calculations can map out the entire reaction pathway. This involves locating the transition state (TS) structures, which are the highest energy points along the reaction coordinate.
By calculating the energy difference between the reactants and the transition state, the activation barrier (activation energy) for the reaction can be determined. This information is vital for predicting the reaction rate and understanding how different factors, such as catalysts or substituents, might influence the reaction's feasibility. Various computational methods, including synchronous transit-guided quasi-Newton (STQN) methods, are employed to locate these elusive transition states.
| Reaction | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Barrier (kcal/mol) |
| Ring Opening | 0.0 | 25.4 | 25.4 |
| Oxidation of Alcohol | 0.0 | 15.8 | 15.8 |
Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from transition state analysis.
Many reactions of this compound can potentially yield multiple products, leading to questions of regioselectivity and stereoselectivity. Computational models have proven to be highly effective in predicting the outcome of such reactions. By comparing the activation energies of the different possible reaction pathways leading to various regioisomers or stereoisomers, chemists can predict which product will be favored.
For instance, in a ring-opening reaction, the attack of a nucleophile could occur at different carbon atoms. By calculating the activation barriers for each possible attack, the most likely site of reaction can be identified. Similarly, the stereochemical outcome of a reaction can be predicted by comparing the energies of the transition states leading to different stereoisomers. These predictions are invaluable for designing synthetic routes that selectively produce the desired product.
Molecular Modeling and Dynamics Simulations for Conformational Dynamics
The cyclopropane ring is an almost rigid, planar structure. utexas.edu This rigidity is due to severe angle strain, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.orgmaricopa.edu Consequently, the three carbon atoms of the cyclopropane ring in this compound are expected to show minimal deviation from a planar arrangement, and this portion of the molecule will have very limited conformational freedom. libretexts.org
In contrast, the five-membered tetrahydrofuran (B95107) ring is non-planar and flexible. rsc.orgacs.org Computational studies on tetrahydrofuran and its derivatives have shown that it typically adopts puckered conformations to relieve torsional strain that would be present in a planar structure. tsinghua.edu.cn The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). yorku.ca In the envelope conformation, four of the ring atoms are coplanar, and the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. These conformations can interconvert through a low-energy process called pseudorotation.
For this compound, the tetrahydrofuran-3-ol ring will undergo this pseudorotational circuit. However, the spiro fusion to the rigid cyclopropane ring will influence the energy landscape of this process. The presence of the hydroxyl group at the C6 position will also favor certain conformations through the potential for intramolecular hydrogen bonding and steric interactions. Molecular dynamics simulations would be instrumental in mapping the potential energy surface of the molecule, identifying the most stable conformers, and calculating the energy barriers for interconversion between them.
Interactive Data Table: Predicted Conformational Parameters of this compound
Below is a hypothetical table based on known data for cyclopropane and tetrahydrofuran rings, illustrating the expected conformational characteristics that could be verified by specific molecular dynamics simulations.
| Molecular Fragment | Predicted Conformation | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Notes |
| Cyclopropane ring | Planar | ~0 | High (due to strain) | Inherently rigid with minimal puckering. |
| Tetrahydrofuran-3-ol ring | Envelope (C_s) | Variable | Low | One atom is out of the plane of the other four. The position of the -OH group would influence which atom puckers. |
| Tetrahydrofuran-3-ol ring | Twist (C_2) | Variable | Low | Two atoms are displaced on opposite sides of a plane. Generally a low-energy conformation. |
| Inter-ring Conformation | Spiro-junction | Fixed | N/A | The two rings are approximately perpendicular at the spiro carbon. |
Analysis of Bonding Characteristics and Aromaticity within the Spiro System
The bonding in this compound is characterized by single covalent bonds, with the spiro carbon atom being a key feature of the molecule's electronic structure. An analysis of the bonding reveals features typical of saturated carbocyclic and heterocyclic systems, with notable strain in the cyclopropane ring.
The carbon-carbon bonds within the cyclopropane ring are a classic example of "bent bonds" or "banana bonds". maricopa.edudalalinstitute.com Due to the geometric constraint of the three-membered ring, the C-C-C bond angles are forced to be 60°. libretexts.org This severe deviation from the ideal tetrahedral angle of 109.5° leads to poor overlap of the sp³ hybrid orbitals. maricopa.edu The electron density is concentrated outside the direct line between the carbon nuclei, resulting in weaker C-C bonds compared to those in acyclic alkanes and a higher reactivity of the cyclopropane ring.
The tetrahydrofuran-3-ol ring features C-C and C-O single bonds. The C-O-C bond angle within the ether linkage will be close to the typical value of around 110°. The carbon atoms in this ring exhibit standard sp³ hybridization with bond lengths and strengths characteristic of acyclic ethers and alcohols. The spiro carbon is a quaternary sp³-hybridized carbon, bonded to two carbons of the cyclopropane ring and two carbons of the tetrahydrofuran ring. The bonds around this spiro center will have lengths and angles that are a composite of the strained and unstrained ring systems it joins.
The concept of aromaticity is not applicable to this compound. Aromaticity requires a cyclic, planar, fully conjugated system of p-orbitals containing 4n+2 π-electrons (Hückel's rule). This compound is a saturated spirocyclic compound with no delocalized π-electron system. All its electrons are localized in sigma (σ) bonds. Therefore, it is considered non-aromatic.
Interactive Data Table: Summary of Bonding Characteristics in this compound
| Bond Type | Hybridization | Approximate Bond Length (Å) | Approximate Bond Energy (kcal/mol) | Notes |
| C-C (Cyclopropane) | sp³ | 1.51 | ~65 | Weaker than typical C-C bonds due to angle strain and bent bond character. |
| C-C (Tetrahydrofuran) | sp³ | 1.54 | ~88 | Typical C-C single bond. |
| C-O (Ether) | sp³ | 1.43 | ~85 | Typical C-O single bond in an ether. |
| C-O (Alcohol) | sp³ | 1.43 | ~91 | Typical C-O single bond in an alcohol. |
| C-H | sp³ | 1.09 | ~98 | Standard C-H bond. |
| O-H | sp³ (O) | 0.96 | ~111 | Standard O-H bond in an alcohol. |
Role As a Synthetic Building Block and Advanced Chemical Applications of 4 Oxaspiro 2.4 Heptan 6 Ol
Precursor in the Synthesis of Complex Organic Molecules and Natural Products
The utility of spirocyclic ethers as key intermediates in the synthesis of complex natural products is well-documented. researchgate.net While direct total syntheses employing 4-Oxaspiro[2.4]heptan-6-ol are not extensively reported, the strategic use of similar spirocyclic motifs highlights its potential. A notable example is the total synthesis of spirotenuipesines A and B, which are structurally unique trichothecanes containing a spirocyclic tricyclo ring system. acs.orgbrandeis.edu The synthesis of these complex natural products involved the highly stereoselective construction of vicinal all-carbon quaternary centers, a common challenge in natural product synthesis where spirocyclic precursors could offer elegant solutions. acs.orgnih.gov The synthesis of the all-carbon framework of spirotenuipesine A showcases the strategic importance of spirocycles in achieving complex molecular architectures. acs.orgbrandeis.edunih.govnih.gov
The rigid conformation of the 4-oxaspiro[2.4]heptane core can be exploited to control the stereochemical outcome of subsequent reactions, making it an attractive starting material for the synthesis of molecules with multiple chiral centers. The hydroxyl group provides a convenient handle for further functionalization or for directing the stereoselectivity of reactions on the spirocyclic core.
Table 1: Examples of Natural Products with Spiroether Moieties
| Natural Product | Structural Feature | Potential Synthetic Relevance of this compound |
| Spirotenuipesines A & B | Spirocyclic tricyclo ring system | Serves as a model for the construction of the spiro core. acs.orgbrandeis.edunih.govnih.gov |
| Other Spiroketals | Privileged spiroketal substructures | The oxaspiro[2.4]heptane core can be a precursor to more complex spiroketal systems. mskcc.org |
This table is for illustrative purposes and highlights the potential applications of the scaffold in natural product synthesis.
Scaffold for Diversification and Library Generation in Chemical Synthesis
The concept of "diversity-oriented synthesis" (DOS) aims to generate collections of structurally diverse small molecules to explore new areas of chemical space and identify novel bioactive compounds. nih.govcam.ac.uk Spirocyclic scaffolds are particularly valuable in DOS because their rigid, three-dimensional structures provide a well-defined starting point for creating molecular diversity. mskcc.orgnih.gov
This compound is an ideal scaffold for the generation of chemical libraries. nih.govnih.gov The hydroxyl group can be readily converted into a variety of other functional groups, such as esters, ethers, amines, and azides. These functionalized derivatives can then undergo a range of chemical transformations to introduce further diversity. Additionally, the carbon skeleton of the spirocycle can be modified through reactions such as ring-opening of the cyclopropane (B1198618) or functionalization of the tetrahydrofuran (B95107) ring. This allows for the creation of a large number of distinct molecules from a single, readily accessible starting material. nih.gov The resulting libraries of spirocyclic compounds can be screened for biological activity, leading to the discovery of new drug candidates and chemical probes. nih.govresearchgate.netdndi.org
Table 2: Potential Diversification Strategies for the this compound Scaffold
| Reaction Type | Position of Modification | Potential Functional Groups Introduced |
| Esterification/Etherification | C6-hydroxyl | Alkoxy, Aryloxy, Acyloxy |
| Nucleophilic Substitution | C6 (after activation) | Azido, Amino, Cyano |
| Oxidation | C6-hydroxyl | Ketone |
| Ring-opening of Cyclopropane | C1, C2, C3 | Various substituted cyclopentanes |
Exploration of Potential Applications in Materials Science
The unique structural features of this compound also make it an interesting candidate for applications in materials science. The incorporation of spirocyclic units into polymer backbones can significantly influence the properties of the resulting materials, such as their thermal stability, mechanical strength, and gas permeability. researchgate.net
One promising area of application is in the development of specialized polymers. For instance, spiro-orthoesters, a class of compounds related to spirocyclic ethers, have been used in cationic ring-opening photopolymerization to produce pure aliphatic poly(ether-ester) networks. rsc.org These materials are of interest for biomedical applications due to their biocompatibility and biodegradability. The polymerization of spiro-orthoesters is also associated with significantly reduced volumetric shrinkage, a major advantage in applications such as 3D printing and precision molding. rsc.orgdtic.mil While not a spiro-orthoester itself, the oxaspiro[2.4]heptane core of this compound could be chemically modified to create novel monomers for similar polymerization processes.
Furthermore, the incorporation of rigid spirocyclic structures, such as the spiro[fluorene-9,9′-xanthene] unit, into poly(ether amide)s has been shown to result in materials with high thermal stability and good gas transport properties, making them suitable for membrane-based gas separation applications. researchgate.net This highlights the potential of using spirocyclic building blocks to create functional materials with tailored properties. Photoresponsive polymers containing spirobenzopyran side chains have also been developed for applications such as photochemical valves. nih.govspringernature.com
Future Research Directions in Spiro Ether Chemistry and Functionalization of this compound
The field of spiro ether chemistry is poised for significant growth, driven by the increasing demand for structurally complex and diverse molecules in drug discovery and materials science. nih.govresearchgate.netdndi.org Future research will likely focus on several key areas related to this compound and related compounds.
One major direction will be the development of new and more efficient synthetic methods for the preparation and functionalization of spirocyclic ethers. This includes the development of novel catalytic systems for the enantioselective synthesis of spirocycles, which is crucial for their application in medicinal chemistry. nih.govnih.gov Advances in C-H functionalization and other modern synthetic techniques will enable the more facile and selective modification of the spirocyclic scaffold, allowing for the creation of even more diverse and complex molecules.
Another important area of research will be the exploration of the biological activities of libraries of compounds derived from this compound. High-throughput screening of these libraries against a wide range of biological targets could lead to the identification of new lead compounds for the development of drugs to treat a variety of diseases. The unique three-dimensional shape of spirocycles makes them particularly well-suited for targeting protein-protein interactions and other challenging biological targets. jove.com
In materials science, future research will likely focus on the synthesis and characterization of new polymers and functional materials incorporating the 4-oxaspiro[2.4]heptane motif. By systematically varying the structure of the spirocyclic monomer and the polymerization conditions, it should be possible to create a wide range of materials with tailored properties for specific applications, from biomedical devices to advanced separation membranes. researchgate.netrsc.org The continued exploration of the "escape from flatland" in medicinal chemistry, which favors molecules with greater three-dimensionality, ensures that spirocyclic scaffolds like this compound will remain a key focus of research for years to come. researchgate.net
Q & A
Q. What statistical approaches address variability in biological assays involving this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
